1-Phenylphosphetane
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Overview
Description
1-Phenylphosphetane is a four-membered organophosphorus heterocycle with the chemical formula C₃H₇P.
Preparation Methods
1-Phenylphosphetane can be synthesized through several methods. One common synthetic route involves the reaction of dilithium phenylphosphide with 1,3-dichloropropane or 1,2-dichloroethane. This reaction typically takes place in tetrahydrofuran (THF) as a solvent. The resulting this compound can be isolated by distillation under reduced pressure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Phenylphosphetane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phenyl group or the phosphorus atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenylphosphetane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-Phenylphosphetane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. Its strained ring structure makes it highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complexes formed .
Comparison with Similar Compounds
1-Phenylphosphetane can be compared with other similar compounds such as:
1-Phenylphosphirane: Another phosphorus-containing heterocycle with a three-membered ring structure.
Phospholes: Five-membered phosphorus heterocycles.
Properties
Molecular Formula |
C9H11P |
---|---|
Molecular Weight |
150.16 g/mol |
IUPAC Name |
1-phenylphosphetane |
InChI |
InChI=1S/C9H11P/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6H,4,7-8H2 |
InChI Key |
JEUCPWKTCKGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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